The compound is derived from the oxazolidine family, specifically featuring a formyl group at the 4-position and a carboxylate at the 3-position. It is primarily synthesized for use in asymmetric synthesis and as an intermediate in various chemical reactions. Its CAS number is 117833-92-8, and it has been referenced in multiple studies focusing on synthetic methodologies in organic chemistry .
The synthesis of (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves several key steps:
The molecular structure of (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate can be analyzed using various spectroscopic techniques:
(R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate participates in various chemical reactions due to its reactive functional groups:
The mechanism of action for (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate primarily involves its role as an electrophile due to the presence of the formyl group. In nucleophilic attack scenarios:
The physical properties of (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate include:
Chemical properties include:
(R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate finds applications across various fields:
(R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS# 133464-37-6) is a chiral oxazolidine derivative with defined stereochemistry at the C4 position. Its molecular formula is C₁₄H₁₇NO₄ (molecular weight: 263.29 g/mol). The core structure comprises:
Table 1: Atomic Connectivity and Functional Groups
| Component | Description |
|---|---|
| Core Scaffold | 2,2-Dimethyloxazolidine ring |
| C4 Substituent | Formyl group (–CHO) |
| N3 Protecting Group | Benzyloxycarbonyl (–Cbz; –COOCH₂C₆H₅) |
| Stereocenter | (R)-configuration at C4 |
| SMILES | O=C(OCc1ccccc1)N2C(OC[C@@H]2C=O)(C)C (R-stereochemistry specified by @@H) |
While experimental spectral data for this specific enantiomer is limited in the provided sources, calculated and analogous profiles infer key features:
Computational predictions (Cal.) indicate:
Table 2: Summary of Physicochemical Properties
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 263.29 g/mol | - |
| Density | 1.23 g/cm³ | Calculated |
| Boiling Point | 390.2°C | 760 mmHg, Calculated |
| Refractive Index | 1.571 | Calculated |
| Flash Point | 189.8°C | Calculated |
No single-crystal X-ray data was found. However, the (R)-configuration enforces a defined ring conformation. The oxazolidine ring typically adopts an envelope conformation, with C4 displaced from the plane formed by N3-C2-O-C5. The formyl group lies pseudo-equatorial to minimize A^(1,3) strain. The 2,2-dimethyl substitution locks ring puckering, enhancing conformational homogeneity critical for stereocontrol in reactions [1] [7].
Synthetic Approaches and Process Optimization
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5